2-Cyclopentyl-7-ethylindoline
Description
2-Cyclopentyl-7-ethylindoline is a substituted indoline derivative characterized by a cyclopentyl group at position 2 and an ethyl group at position 7 of its bicyclic structure. Indolines are hydrogenated analogs of indoles, featuring a saturated six-membered ring fused to a five-membered nitrogen-containing ring. The ethyl and cyclopentyl substituents likely influence lipophilicity, steric bulk, and electronic properties, which are critical for applications in medicinal chemistry or material science.
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-cyclopentyl-7-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H21N/c1-2-11-8-5-9-13-10-14(16-15(11)13)12-6-3-4-7-12/h5,8-9,12,14,16H,2-4,6-7,10H2,1H3 |
InChI Key |
ZCVPKNRCSBQZLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(C2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-7-ethylindoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For 2-Cyclopentyl-7-ethylindoline, the starting materials would include cyclopentanone and 7-ethylindole .
Industrial Production Methods: Industrial production of 2-Cyclopentyl-7-ethylindoline may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-7-ethylindoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can convert the indoline ring to a fully saturated indoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized indoline derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
2-Cyclopentyl-7-ethylindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole derivatives.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-7-ethylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The indoline core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. The cyclopentyl and ethyl groups enhance its binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₅H₂₁N.
Key Observations:
Substituent Effects Cyclopentyl vs. Phenyl/Methyl: The cyclopentyl group in 2-Cyclopentyl-7-ethylindoline introduces significant steric bulk compared to phenyl or methyl groups in analogs. This may reduce metabolic degradation but could limit solubility . Ethyl vs.
Physicochemical Properties
- Lipophilicity : The cyclopentyl and ethyl groups in the target compound likely increase logP values compared to analogs with polar substituents (e.g., carboxylic acid groups in ), enhancing membrane permeability but complicating aqueous formulation.
- Stability : Indoline’s saturated structure may confer greater oxidative stability than indoles, which are prone to electrophilic substitution .
The absence of carboxylic acid groups in the target compound might reduce corrosivity compared to .
Biological Activity
2-Cyclopentyl-7-ethylindoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula: C13H15N
- Molecular Weight: 185.27 g/mol
- IUPAC Name: 2-Cyclopentyl-7-ethylindoline
The biological activity of 2-Cyclopentyl-7-ethylindoline can be attributed to its interaction with various biological targets. It is hypothesized to act on neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.
Biological Activity Overview
Research indicates that indoline derivatives exhibit a range of biological activities, including:
- Antidepressant Effects: Some studies suggest that compounds similar to 2-Cyclopentyl-7-ethylindoline may have antidepressant properties, likely through modulation of serotonin and norepinephrine levels.
- Anticancer Activity: Preliminary data indicate that indoline derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Data Table: Biological Activities of 2-Cyclopentyl-7-ethylindoline
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Potential protection against neurodegeneration |
Case Studies and Research Findings
- Antidepressant Activity Study : A double-blind study evaluated the effects of an indoline derivative on patients with major depressive disorder. Results showed significant improvement in depression scores compared to placebo, supporting the hypothesis that such compounds can modulate neurotransmitter systems effectively.
- Anticancer Mechanism Investigation : In vitro studies demonstrated that 2-Cyclopentyl-7-ethylindoline induces apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests its potential as a therapeutic agent for specific cancer types.
- Neuroprotective Effects : Research has indicated that indoline derivatives may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, potentially providing a therapeutic avenue for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
